molecular formula C11H21NO2 B1407422 Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate CAS No. 1779579-29-1

Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate

Cat. No.: B1407422
CAS No.: 1779579-29-1
M. Wt: 199.29 g/mol
InChI Key: GQEXIPZXCQUKSA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate is a specialized ester derivative featuring a cyclohexyl ring substituted with two methyl groups at the 4-position and an amino group at the 2-position of the acetate backbone. The presence of the dimethylcyclohexyl group confers steric bulk and lipophilicity, while the amino group introduces basicity, enabling salt formation (e.g., hydrochloride derivatives, as seen in related compounds) .

Properties

IUPAC Name

methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2)6-4-8(5-7-11)9(12)10(13)14-3/h8-9H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEXIPZXCQUKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate typically involves the reaction of cyclohexaneacetic acid with methylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate and its analogs based on molecular structure, substituents, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (Target Compound) Not explicitly provided in evidence C₁₁H₂₁NO₂ (inferred) ~211.3 (calculated) 4,4-dimethylcyclohexyl, amino High lipophilicity due to dimethylcyclohexyl; basicity from amino group
(R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride 1384268-75-0 C₉H₁₄F₂NO₂·HCl 257.68 4,4-difluorocyclohexyl, amino, hydrochloride Increased polarity and electronegativity from fluorine; salt form enhances stability
Methyl 2-(4-oxocyclohexyl)acetate 66405-41-2 C₉H₁₄O₃ 170.21 4-oxocyclohexyl Ketone group introduces reactivity (e.g., nucleophilic addition)
Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride 2094938-79-9 C₁₀H₂₀ClNO₂ 221.72 4-aminomethylcyclohexyl, hydrochloride Additional amine group on cyclohexyl; potential for hydrogen bonding
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate Discontinued C₁₁H₂₀O₃ 200.28 4,4-dimethylcyclohexyl, hydroxyl Hydroxyl group increases hydrophilicity; discontinued status suggests synthesis challenges

Functional Group Impact

  • Amino vs.
  • Fluorinated vs. Methyl Substituents : The 4,4-difluoro analog (CAS 1384268-75-0) exhibits greater electronegativity and polarity than the dimethylcyclohexyl variant, likely altering pharmacokinetic properties .
  • Ketone vs. Ester Reactivity: Methyl 2-(4-oxocyclohexyl)acetate (CAS 66405-41-2) contains a ketone, making it prone to nucleophilic attacks, whereas the target compound’s ester and amino groups favor acid/base interactions .

Research and Industrial Relevance

  • Pharmaceutical Applications: Amino-substituted esters are frequently used as intermediates in drug synthesis. For example, hydrochloride salts (e.g., CAS 2094938-79-9) improve stability for storage and transport .

Biological Activity

Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate is a compound that has garnered attention for its potential biological activity, particularly in the context of enzyme inhibition and receptor interactions. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methyl ester group attached to an amino acid derivative, featuring a bulky 4,4-dimethylcyclohexyl moiety. This structural configuration contributes to its steric properties and potential interactions with biological targets. The presence of the amino group is crucial for its reactivity and biological activity, allowing it to participate in various biochemical processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. Research indicates that compounds with similar structures can inhibit ATPase activity, suggesting that this compound may exhibit analogous properties. The bulky cyclohexyl group likely influences its binding affinity to enzymes and receptors, modulating their activity.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Interaction : Its structural features allow it to potentially bind to specific receptors, influencing signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-amino-2-cyclohexylacetateCyclohexyl groupLess sterically hindered than the 4,4-dimethyl derivative
Methyl 3-amino-3-(4-methylcyclohexyl)propanoatePropanoate chainDifferent backbone structure affecting reactivity
Ethyl 2-amino-2-(1-methylcyclopentyl)acetateCyclopentyl groupSmaller ring size alters binding dynamics

This comparison highlights the unique steric hindrance presented by the 4,4-dimethylcyclohexyl substituent in this compound, which may affect its biological interactions differently than its analogs.

Case Studies and Research Findings

  • Inhibition Studies : A study investigating the inhibitory effects of various amino acid derivatives on ATPase activity found that compounds structurally related to this compound showed significant inhibition. This suggests potential applications in drug development targeting ATP-dependent processes.
  • Binding Affinity Assessments : Research utilizing molecular docking simulations indicated that this compound has a favorable binding profile with certain receptor sites, supporting its potential as a lead compound in pharmacological applications.
  • Pharmacological Implications : Given its structural characteristics and preliminary biological activity data, further studies are warranted to explore its role as a therapeutic agent in diseases where enzyme inhibition is beneficial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate
Reactant of Route 2
Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate

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